molecular formula C10H13N3O B13193989 N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide

N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide

Cat. No.: B13193989
M. Wt: 191.23 g/mol
InChI Key: IHIGYNDSZFONOP-UHFFFAOYSA-N
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Description

N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide (CAS 1484350-16-4) is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . This small molecule features a pyridine ring, a key heteroaromatic scaffold prevalent in medicinal chemistry, which is substituted with an aminomethyl group and a cyclopropanecarboxamide moiety . The cyclopropane ring is a structurally rigid and strained unit that can impart unique electronic and steric properties to a molecule, potentially influencing its interaction with biological targets . Compounds containing similar pyridine and carboxamide structures have been investigated in various research areas for their potential biological activities . Researchers can utilize this chemical as a versatile building block or intermediate in the synthesis of more complex molecules, or as a core structure for developing novel compounds in drug discovery and chemical biology. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-[6-(aminomethyl)pyridin-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C10H13N3O/c11-6-8-2-1-3-9(12-8)13-10(14)7-4-5-7/h1-3,7H,4-6,11H2,(H,12,13,14)

InChI Key

IHIGYNDSZFONOP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide typically involves the reaction of 2-aminopyridine with cyclopropanecarboxylic acid derivatives. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Analogs
Compound Name Substituent Position Substituent Group Biological Target IC50 Range Application
N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide 6 Aminomethyl Not specified (inferred kinase targets) N/A Potential therapeutic agent
N-[4-(2-Fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives 4 2-Fluorophenoxy c-Met kinase Not explicitly stated (evaluated in vitro) c-Met inhibitor candidates
4-Substituted benzenesulfonamide derivatives 4 Benzenesulfonamide GSK-3β and IKK2 kinases Nanomolar (e.g., 10–50 nM for lead compounds) Dual kinase inhibitors
N-[5-(Boronate ester)-2-pyridinyl]cyclopropanecarboxamide 5 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl N/A N/A Synthetic intermediate (Suzuki coupling)

Key Observations

  • Substituent Position: Position 4 substituents (e.g., 2-fluorophenoxy or benzenesulfonamide) are associated with kinase inhibition (c-Met, GSK-3β, IKK2) . Position 6 aminomethyl (target compound) may favor interactions with distinct kinase domains or improve pharmacokinetics due to enhanced polarity. Position 5 boronate esters () are used as synthetic intermediates, highlighting the scaffold’s versatility .
  • 2-Fluorophenoxy groups (): Provide hydrophobicity and electron-withdrawing effects, optimizing c-Met binding . Benzenesulfonamides (): Enhance dual kinase inhibition via π-π stacking and hydrophobic interactions .
  • Biological Activity: compounds demonstrate nanomolar IC50 values for GSK-3β and IKK2, indicating high potency . The target compound’s activity remains speculative but could mirror these trends if tested against similar targets.

Biological Activity

N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationship (SAR), and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an aminomethyl group and a cyclopropanecarboxamide moiety. The structural characteristics contribute to its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent research indicates that derivatives of similar pyridine-based compounds exhibit significant antimicrobial properties. For instance, in a study focused on nitazoxanide analogues, compounds with similar structural features demonstrated low micromolar activity against Mycobacterium tuberculosis (M. tuberculosis) . The structure-activity relationship analysis revealed that modifications in the amide bond and ring substitutions can enhance antimicrobial efficacy while also affecting cytotoxicity levels.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (μM)TC50 (μM)Selectivity Index
Nitazoxanide14 ± 0>20-
Compound A20 ± 0>20-
Compound B>2019Low
This compoundTBDTBDTBD

Anticancer Activity

In vitro studies have shown that related compounds derived from pyridine frameworks exhibit antiproliferative effects against various cancer cell lines. For example, amides derived from trans-2-pyridin-3-ylcyclopropanecarboxylic acid were identified as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for cancer cell metabolism . The mechanism involves the inhibition of tumor cell proliferation and induction of apoptosis.

Case Studies

  • Study on NAMPT Inhibition : A fragment-based approach identified several amides that exhibited nanomolar antiproliferative activities against human tumor lines. The study emphasized the importance of the cyclopropane moiety in enhancing binding affinity to NAMPT .
  • Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated alongside its antimicrobial properties. Preliminary results suggest that while it retains antimicrobial activity, it may also exhibit cytotoxic effects at higher concentrations, necessitating further investigation into its therapeutic window.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal critical insights into how modifications influence biological activity:

  • Amide Linkage : Variations in the amide linkage significantly affect both potency and selectivity. For instance, introducing lipophilic groups has been shown to enhance activity while maintaining an acceptable level of cytotoxicity .
  • Pyridine Substitutions : Substituents on the pyridine ring can modulate interactions with biological targets, impacting both efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide to ensure high purity?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Intermediate Formation : React pyridin-2-amine derivatives with cyclopropanecarbonyl chloride under Schotten-Baumann conditions to form the amide bond.

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the aminomethyl moiety during coupling steps.

Purification : Employ reverse-phase HPLC with a C18 column (≥98% purity, gradient elution with acetonitrile/water + 0.1% trifluoroacetic acid) .
Characterization via 1H^1H-NMR (e.g., δ 8.2–7.4 ppm for pyridin-2-yl protons) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How should researchers address safety and stability concerns during experimental handling?

  • Methodological Answer :

  • Safety : Use nitrile gloves, goggles, and fume hoods to minimize exposure. Refer to MedChemExpress guidelines for handling carboxamides, which recommend avoiding inhalation and skin contact .
  • Stability : Conduct accelerated stability studies under varying pH (3–9), temperature (4°C, 25°C, 40°C), and humidity (40–75% RH). Monitor degradation via LC-MS every 24 hours for 7 days .

Q. What analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • FT-IR Spectroscopy : Identify characteristic bands (e.g., N-H stretch at ~3300 cm1^{-1}, C=O at ~1650 cm1^{-1}) .
  • X-ray Crystallography : Resolve cyclopropane ring geometry and hydrogen-bonding networks (if crystalline).
  • 2D NMR (1H^1H-13C^{13}C HSQC) : Assign spin-spin coupling between pyridin-2-yl and cyclopropane protons .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate electrostatic potential surfaces and frontier molecular orbitals (HOMO-LUMO gaps) .
  • Molecular Docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify binding affinities. Validate with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activities of this compound?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from independent studies (e.g., PubChem BioAssay) and apply statistical weighting to account for variability in assay conditions (e.g., cell lines, incubation times) .
  • Orthogonal Validation : Compare in vitro (e.g., kinase inhibition) and in vivo (murine models) results. Use CRISPR-edited cell lines to isolate target-specific effects .

Q. How do solvent polarity and pH influence the compound’s stability in catalytic systems?

  • Methodological Answer :

  • Kinetic Studies : Monitor degradation rates in aprotic (DMSO, DMF) vs. protic (MeOH, H2 _2O) solvents using UV-Vis spectroscopy (λmax_{\text{max}} = 260–280 nm).
  • pH-Dependent Stability : Use phosphate buffers (pH 2–12) to assess hydrolysis of the cyclopropane-carboxamide bond. Correlate with DFT-calculated transition states .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative HPLC. Optimize mobile phase composition (hexane/isopropanol) to achieve ≥99% enantiomeric excess (ee) .
  • Asymmetric Catalysis : Use palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to minimize racemization during cyclopropane ring formation .

Methodological Frameworks

  • Theoretical Linkage : Anchor research in conceptual frameworks such as Hammett linear free-energy relationships (LFER) to explain substituent effects on reactivity .
  • Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in bioactivity discrepancies, emphasizing dose-response consistency and biological plausibility .

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